molecular formula C14H14N4O5 B062445 1,3-Benzodioxole-5-carboxamide,  N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl) CAS No. 166115-71-5

1,3-Benzodioxole-5-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)

Cat. No. B062445
M. Wt: 318.28 g/mol
InChI Key: DPJZBPGRAMDDOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzodioxole-5-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of 1,3-Benzodioxole-5-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl) is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as topoisomerase II and tyrosine kinase, which are involved in cell growth and division. This inhibition leads to the death of cancer cells.

Biochemical And Physiological Effects

1,3-Benzodioxole-5-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl) has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and division of cancer cells. In addition, it has been studied for its potential neuroprotective effects in the treatment of Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 1,3-Benzodioxole-5-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl) in lab experiments is its potential therapeutic applications. It has been found to have anti-cancer properties and has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. However, one limitation is its potential toxicity. Further studies are needed to determine the safe and effective dosage of this compound.

Future Directions

There are several future directions for the study of 1,3-Benzodioxole-5-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl). One direction is the development of more effective and less toxic derivatives of this compound. Another direction is the study of its potential use in combination with other anti-cancer drugs to enhance its therapeutic effects. Additionally, further research is needed to determine the exact mechanism of action of this compound and its potential neuroprotective effects in the treatment of Alzheimer's disease and Parkinson's disease.
In conclusion, 1,3-Benzodioxole-5-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl) is a chemical compound that has potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in the field of medicine.

Synthesis Methods

The synthesis of 1,3-Benzodioxole-5-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl) involves the reaction of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid with N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl) chloride. The product is then purified using column chromatography.

Scientific Research Applications

1,3-Benzodioxole-5-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl) has been studied for its potential therapeutic applications. It has been found to have anti-cancer properties, specifically in the treatment of leukemia and breast cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

CAS RN

166115-71-5

Product Name

1,3-Benzodioxole-5-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)

Molecular Formula

C14H14N4O5

Molecular Weight

318.28 g/mol

IUPAC Name

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C14H14N4O5/c1-17-11(15)10(13(20)18(2)14(17)21)16-12(19)7-3-4-8-9(5-7)23-6-22-8/h3-5H,6,15H2,1-2H3,(H,16,19)

InChI Key

DPJZBPGRAMDDOV-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC3=C(C=C2)OCO3)N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC3=C(C=C2)OCO3)N

synonyms

1,3-Benzodioxole-5-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-

Origin of Product

United States

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